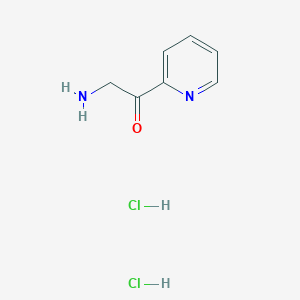

2-Amino-1-pyridin-2-YL-ethanone dihydrochloride

Description

2-Amino-1-pyridin-2-yl-ethanone dihydrochloride is an organic compound featuring a pyridine ring substituted at the 2-position with an amino-acetyl group, stabilized as a dihydrochloride salt. Dihydrochloride salts are commonly employed to enhance solubility and stability in pharmaceutical and chemical research .

Propriétés

IUPAC Name |

2-amino-1-pyridin-2-ylethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.2ClH/c8-5-7(10)6-3-1-2-4-9-6;;/h1-4H,5,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMZXKYLIWGXSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622949 | |

| Record name | 2-Amino-1-(pyridin-2-yl)ethan-1-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51746-81-7 | |

| Record name | 2-Amino-1-(pyridin-2-yl)ethan-1-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(pyridin-2-yl)ethan-1-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-pyridin-2-YL-ethanone dihydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to obtain the final product in its pure form.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming the corresponding alcohol.

Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Amino-1-pyridin-2-yl-ethanone dihydrochloride is explored as a potential lead compound in drug discovery. Its biological activities suggest possible therapeutic applications, particularly as:

- Antimicrobial Agents : Initial studies indicate activity against pathogens such as Mycobacterium tuberculosis .

- Enzyme Inhibitors : The compound can modulate the activity of specific enzymes, making it valuable for studying enzyme mechanisms .

Chemical Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactions include:

- Substitution Reactions : Participates in nucleophilic substitutions, allowing the introduction of various functional groups .

- Oxidation and Reduction : Can undergo oxidation to form pyridine derivatives and reduction to yield amino alcohols .

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, binding to metal ions and forming complexes that are useful in catalysis and material science .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The compound demonstrated significant inhibitory concentrations, suggesting its potential as an anti-tubercular agent .

Case Study 2: Synthesis of Novel Derivatives

Research involving the synthesis of novel derivatives based on this compound revealed enhanced biological activities compared to the parent compound. The derivatives were tested for their efficacy against various biological targets, showcasing the versatility of the base structure .

Mécanisme D'action

The mechanism of action of 2-Amino-1-pyridin-2-YL-ethanone dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares 2-amino-1-pyridin-2-yl-ethanone dihydrochloride (hypothetical structure inferred from nomenclature) with structurally related dihydrochloride salts and positional isomers documented in the literature.

Table 1: Structural and Physicochemical Comparison

Key Comparison Points

Positional Isomerism (Pyridin-2-yl vs. Pyridin-3-yl):

- The pyridin-3-yl isomer (CAS 51746-82-8) has a melting point of 172°C and is water-soluble, suggesting similar stability for the pyridin-2-yl analog. Positional differences may affect electronic properties and binding affinity in pharmacological contexts .

Backbone Modifications: Pyrazole vs. Pyrrolidine Substitution: The pyrrolidine analog (CAS 35855-14-2) offers a saturated ring system, which may improve metabolic stability in drug design compared to aromatic pyridine derivatives .

Functional Group Variations: Ethylamine vs. Amino-Acetyl: 2-(2-Aminoethyl)pyridine hydrochloride (CAS 24319-18-4) features a flexible ethylamine chain, contrasting with the rigid acetyl group in the target compound. This flexibility could influence its role in ligand design .

This underscores the importance of salt forms in enhancing bioavailability .

Hazards and Safety: While specific toxicological data for this compound is unavailable, related compounds like S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride (CAS 16111-27-6) are classified as sensitizing agents, emphasizing the need for careful handling of dihydrochloride salts .

Activité Biologique

2-Amino-1-pyridin-2-yl-ethanone dihydrochloride is an organic compound with the molecular formula C7H10Cl2N2O. This compound is characterized by its pyridine ring and has garnered attention in pharmaceutical research due to its potential biological activities. The dihydrochloride form enhances its solubility, making it suitable for various applications in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several notable biological activities, which include:

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific biological targets. The presence of both an amino and an ethanone functional group attached to the pyridine ring may enhance its reactivity and ability to interact with enzymes or receptors, potentially inhibiting their activity .

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Combining appropriate pyridine derivatives with ethanones under controlled conditions.

- Reduction Reactions : Utilizing reducing agents to modify existing compounds to yield the desired product.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals the unique properties of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-1-(pyridin-2-yl)ethanol dihydrochloride | C7H12Cl2N2O | Contains an alcohol functional group; different reactivity profile. |

| 4-Amino-pyridine | C5H7N | Lacks the ethanone group; primarily used as a building block in pharmaceuticals. |

| 3-Amino-pyridine | C5H7N | Similar aromatic structure; different position of the amino group affects properties and reactivity. |

This table highlights how the unique combination of functional groups in this compound provides distinct biological activities not found in other similar compounds .

Case Studies

While specific case studies solely focused on this compound are scarce, related research has demonstrated the efficacy of similar pyridine derivatives in treating infections and other diseases. For example, a study on pyridine-based compounds indicated significant antimicrobial activity, suggesting that further exploration into this compound could yield promising results in drug development .

Q & A

Q. What are the established synthetic routes for 2-amino-1-pyridin-2-yl-ethanone dihydrochloride, and what reaction conditions are critical for reproducibility?

- Methodological Answer : Synthesis typically involves condensation of pyridine-2-carbaldehyde derivatives with amino acetonitrile under acidic conditions, followed by HCl treatment to form the dihydrochloride salt. Key parameters include:

- pH control (e.g., HCl catalysis) to optimize imine formation .

- Solvent selection (e.g., ethanol or THF) to enhance solubility of intermediates .

- Temperature modulation (e.g., reflux at 80–90°C) to balance reaction rate and byproduct formation .

Post-synthesis purification via recrystallization (using ethanol/water mixtures) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy (¹H/¹³C): Assigns proton environments (e.g., pyridine ring protons at δ 8.2–8.5 ppm) and confirms the ethanone moiety (carbonyl peak at ~200 ppm in ¹³C NMR) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 172.61) .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving hydrogen bonding networks and salt formation . Disorder in the pyridine ring, if present, is addressed using PART instructions in SHELX .

Q. What are the recommended safety protocols for handling and storing this compound?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation/skin contact. Immediate rinsing with water is required for accidental exposure .

- Storage : Keep in airtight containers under desiccation (silica gel) at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Dose-response studies : Compare IC₅₀ values across assays (e.g., kinase inhibition vs. receptor binding) to identify assay-specific artifacts .

- Computational docking (AutoDock/Vina) : Model interactions with target proteins (e.g., TAM kinases) to validate binding poses against crystallographic data .

- Mutational analysis : Replace key residues (e.g., catalytic lysines) in target enzymes to confirm mechanistic hypotheses .

Q. What experimental design challenges arise in synthesizing analogs with varying pyridine substituents?

- Methodological Answer : Substituent position (2- vs. 3-pyridinyl) and electronic effects significantly alter reactivity:

- Electron-withdrawing groups (e.g., –NO₂ at pyridine-4) reduce nucleophilicity, requiring harsher conditions (e.g., DMF as solvent, 100°C) .

- Steric hindrance (e.g., 6-methylpyridin-2-yl) slows condensation, necessitating prolonged reaction times (24–48 hours) .

Optimization via Design of Experiments (DoE) can map parameter interactions (temperature, solvent, catalyst) for yield maximization .

Q. How can crystallographic disorder in pyridine-containing complexes be addressed during refinement?

- Methodological Answer :

- SHELXL refinement : Use PART and AFIX commands to model disordered pyridine rings and counterions. Restraints (DFIX, SIMU) stabilize thermal parameters .

- Twinned data : Apply TWIN/BASF commands in SHELX for twinning correction, common in salts due to lattice distortions .

- Validation tools : Check R₁/Rw values (<5% discrepancy) and ADDSYM in PLATON to detect missed symmetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.